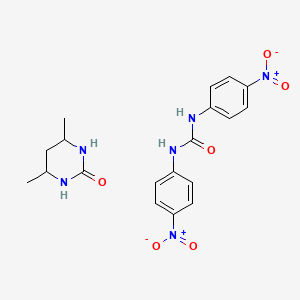
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one is a compound known for its significant role in various scientific and industrial applications It is a derivative of urea and is characterized by the presence of nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-nitrophenyl)urea can be synthesized through the reaction of isocyanates or carbamoyl chlorides with ammonia. The reaction typically involves the use of solvents such as ethanol or acetone, and the product is often crystallized from these solvents to achieve high purity .
Industrial Production Methods: Industrial production of 1,3-Bis(4-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through crystallization and sublimation under vacuum .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its antibacterial activity, especially in the form of metal complexes.
Medicine: The active component of nicarbazin, used as an antifertility agent in poultry.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-nitrophenyl)urea involves its interaction with biological molecules. In the case of its use as an antifertility agent, it disrupts the reproductive processes in poultry by interfering with the development of the egg. The compound interacts with specific molecular targets and pathways involved in reproduction .
Comparaison Avec Des Composés Similaires
4,4’-Dinitrocarbanilide: Another derivative of urea with similar nitrophenyl groups.
Nicarbazin: A compound that includes 1,3-Bis(4-nitrophenyl)urea as an active component.
Uniqueness: 1,3-Bis(4-nitrophenyl)urea is unique due to its specific structure and the presence of nitrophenyl groups, which confer distinct chemical and biological properties. Its role as an active component in nicarbazin highlights its importance in veterinary medicine .
Propriétés
Formule moléculaire |
C19H22N6O6 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H12N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);4-5H,3H2,1-2H3,(H2,7,8,9) |
Clé InChI |
LYJDKZHLOBLREX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


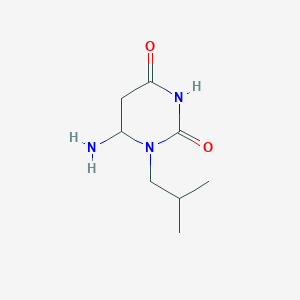

![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
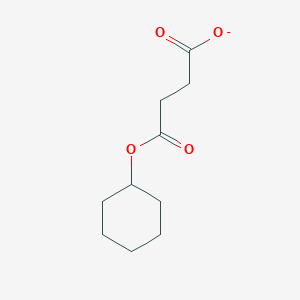
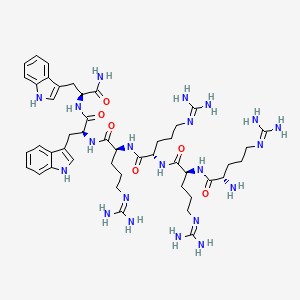
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
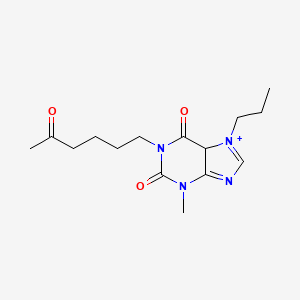

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)

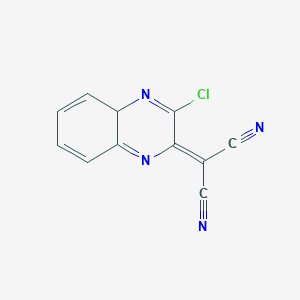
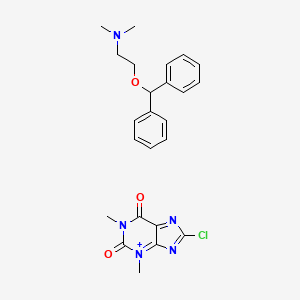

![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
